3-(1-Aminoethyl)phenol
Overview
Description
Asymmetric Syntheses of 2-(1-Aminoethyl)phenols
The study explores various synthetic routes to produce enantiomerically enriched 2-(1-aminoethyl)phenols, which are structurally similar to 3-(1-aminoethyl)phenol. Three distinct methods were investigated: diastereoselective nucleophile addition to chiral imines, enantioselective reduction of a ketone followed by nucleophilic substitution, and diastereoselective imine reduction. The third method proved to be the most efficient for the parent compound, achieving an enantiomer excess of over 96% and an overall yield of 71%. The study highlights the influence of substrate substitution patterns on the efficiency of each synthetic route .
Formation of 3-Aminophenols from Cyclohexane-1,3-diones
This research outlines a process for synthesizing meta-aminophenols, which are closely related to 3-(1-aminoethyl)phenol. The synthesis involves the use of DBU on 3-amino-2-chlorocyclohex-2-en-1-ones at room temperature. The precursor chloro compounds are obtained by treating 3-aminocyclohex-2-en-1-ones with a halogenating agent. The study emphasizes the necessity for the amino group to have two substituents, which can be aryl or alkyl groups. The starting materials for the synthesis are derived from cyclohex-2-en-1-one and primary or secondary amines .
1,3-Amino alcohols and their phenol analogs in heterocyclization reactions
The paper reviews the synthesis of 1,3-amino alcohols and their phenol analogs, which are key intermediates in producing various biologically significant heterocycles. The review covers the transformation of these compounds into diverse heterocyclic structures, such as azetidines, pyrrolidines, and indoles, among others. The methods presented offer insights into the synthetic utility of 1,3-amino alcohols and related compounds, demonstrating their potential for rapid conversion into a wide range of heterocycles with biological relevance. This review provides a comprehensive overview of the recent literature on the subject, covering publications from 2007 to early 2019 .
Scientific Research Applications
Chemical Synthesis and Molecular Properties
- Synthesis of Enantiomerically Enriched 2-(1-Aminoethyl)phenols : Different methods were explored for synthesizing 2-(1-aminoethyl)phenols with high enantiomeric excess, demonstrating its importance in stereochemical studies and organic synthesis (Kündig et al., 2004).
- Formation and Characterization of Thin Phenolic Amine-Functional Electropolymers : Studies on 3-aminophenol highlighted its ability to form thin polymeric structures on steel substrates, indicating potential applications in material science and surface treatment (Harun et al., 2005).
Biological and Medicinal Research
- Antimicrobial and Antidiabetic Properties of 4-Aminophenol Derivatives : Derivatives of 4-aminophenol showed significant antimicrobial and antidiabetic activities, suggesting potential in pharmaceutical development (Rafique et al., 2022).
- Catalytic N-Modification of α-Amino Acids : Phenol and its derivatives, including those related to 3-(1-Aminoethyl)phenol, have been used for N-modification of α-amino acids, demonstrating the utility in biochemistry (Dominguez-Huerta et al., 2018).
Material Science and Environmental Applications
- Graphene-Based Magnetic Metal Organic Framework for Phenol Detection : A study involving graphene and metal organic frameworks indicated the potential for detecting and degrading phenol, relevant in environmental monitoring and pollution control (Wang et al., 2019).
Advanced Chemical and Catalytic Processes
- Dinuclear Metal-Organic Catalysts for Converting CO2 : Research involving NH2-functionalized ligands, related to 3-(1-Aminoethyl)phenol, showed promise in converting CO2 into organic carbonates, highlighting applications in green chemistry and CO2 utilization (Zhao et al., 2016).
Mechanism of Action
Target of Action
It’s suggested that it may have an impact on the respiratory system .
Biochemical Pathways
It has been mentioned that engineered transaminase polypeptides can convert the substrate, 3’-hydroxyacetophenone to (s)-3-(1-aminoethyl)-phenol . This suggests that 3-(1-Aminoethyl)phenol might be involved in certain enzymatic reactions.
Safety and Hazards
“3-(1-Aminoethyl)phenol” is classified as a skin corrosive and a respiratory system hazard . It has been assigned the signal word “Danger” and is associated with hazard statements H302, H314, H315, H318, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
3-(1-aminoethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6(9)7-3-2-4-8(10)5-7/h2-6,10H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRNDUQAIZJRPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
63720-38-7 | |
Record name | 3-(1-aminoethyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes the biocatalytic synthesis of (S)-3-(1-Aminoethyl)phenol advantageous?
A1: Traditional chemical synthesis of chiral compounds like (S)-3-(1-Aminoethyl)phenol often involves harsh conditions, multiple steps, and can lead to low enantiomeric excess (meaning a mixture of both desired and undesired mirror-image forms of the molecule is produced). The research highlights the use of modified transaminase enzymes as biocatalysts. [, , ] These enzymes offer a more sustainable and efficient approach, allowing for highly selective synthesis of the desired (S)-enantiomer under mild reaction conditions. [, , ]
Q2: What modifications were made to the transaminase enzymes, and how do they improve the synthesis process?
A2: While the specific modifications are not detailed in the abstracts, the research mentions that the modified transaminases exhibit "improved properties" compared to naturally occurring enzymes. [, , ] This likely refers to enhanced activity, stability, and selectivity towards the conversion of 3'-hydroxyacetophenone to (S)-3-(1-Aminoethyl)phenol. These improvements translate to higher conversion rates and enantiomeric excess, making the process more efficient and cost-effective. [, , ]
Q3: What are the potential applications of (S)-3-(1-Aminoethyl)phenol?
A3: The research states that (S)-3-(1-Aminoethyl)phenol and its derivatives are "useful in the production of pharmaceutically active substances." [, , ] This suggests its potential as a chiral building block in drug development. Chiral molecules often exhibit different biological activities depending on their enantiomeric form. Therefore, access to the pure (S)-enantiomer allows for the development of pharmaceuticals with potentially improved efficacy and reduced side effects.
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